molecular formula C12H23NO10 B1587698 methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate CAS No. 50998-13-5

methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate

Cat. No.: B1587698
CAS No.: 50998-13-5
M. Wt: 341.31 g/mol
InChI Key: UIUNVNKHJXXRLV-JYMIJESRSA-N
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Description

Methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate is a useful research compound. Its molecular formula is C12H23NO10 and its molecular weight is 341.31 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Analysis and Synthesis

Research into the structure of heteroannularly disubstituted ferrocene derivatives containing acetamido groups offers insights into how similar functional groups might behave in complex molecules like the one . These studies provide a foundation for understanding molecular interactions, synthesis pathways, and potential applications in materials science or medicinal chemistry (Cetina et al., 2009).

Intermolecular Interactions

Research on methylated 6-hydroxypyridazine-3-carboxylic acid and its analogs sheds light on the effects of methylation on intermolecular interactions and lipophilicity. This could be relevant for understanding how modifications to the compound might alter its physical properties and interactions with biological systems or other materials (Katrusiak et al., 2011).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of certain dihydropurinones highlight the potential of complex molecules in contributing to the development of new antimicrobial agents. Such studies are crucial for the ongoing search for novel therapeutic compounds (Sharma et al., 2004).

Synthetic Methodologies

Research into the synthesis of functionalized furan derivatives via hydroxyalkylation demonstrates the versatility of synthetic organic chemistry in creating complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science (Brückner & Reissig, 1985).

Glycosidic Bond Analysis

Studies on the linkage positions in acetamido-deoxy-D-glucopyranosyl residues provide valuable information on glycosidic bond formation and stability, which is pertinent to the synthesis and modification of complex carbohydrates and glycoconjugates (Bennek et al., 1986).

Mechanism of Action

Target of Action

The primary target of the compound N-Acetylneuraminic acid methyl ester, also known as methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate, is the lung epithelium cells . These cells are particularly vulnerable when they are sick or damaged .

Mode of Action

N-Acetylneuraminic acid methyl ester acts by repairing the missing sialic acid on sick lung epithelium cells . This unique mechanism of action can block the binding of pathogenic antibodies to these cells .

Biochemical Pathways

The compound N-Acetylneuraminic acid methyl ester affects the biochemical pathway involving sialic acid. Sialic acid is a key component of the glycoproteins found on cell membranes . By replenishing the missing sialic acid on sick lung epithelium cells, N-Acetylneuraminic acid methyl ester can prevent the binding of pathogenic antibodies to these cells .

Result of Action

The result of the action of N-Acetylneuraminic acid methyl ester is the significant reduction in sickness and deaths caused by pathogenic anti-spike antibodies . By blocking the binding of these antibodies to sick lung epithelium cells, it can prevent and treat serious conditions caused by these antibodies during a COVID-19 infection .

Action Environment

The action of N-Acetylneuraminic acid methyl ester is influenced by the environment within the body, particularly the state of the lung epithelium cells. When these cells are sick or damaged, they become more vulnerable to pathogenic antibodies . The compound’s efficacy in blocking the binding of these antibodies to the cells, and thus its ability to prevent and treat serious conditions caused by these antibodies, is likely influenced by the extent of the damage to the cells .

Biochemical Analysis

Biochemical Properties

N-Acetylneuraminic acid methyl ester participates in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it is known to interact with neuraminidase-1, an enzyme that regulates its generation . The nature of these interactions often involves the compound acting as a substrate for the enzymes .

Cellular Effects

The effects of N-Acetylneuraminic acid methyl ester on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin .

Molecular Mechanism

The molecular mechanism of action of N-Acetylneuraminic acid methyl ester involves its interactions at the molecular level. It binds to specific biomolecules, leading to changes in gene expression and enzyme activation or inhibition . For instance, it can be activated and placed on the cell surface in some pathogens .

Metabolic Pathways

N-Acetylneuraminic acid methyl ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors

Transport and Distribution

N-Acetylneuraminic acid methyl ester is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the protection of the hydroxyl groups, followed by the addition of the amine and carboxylate groups, and finally deprotection of the hydroxyl groups.", "Starting Materials": [ "D-glucose", "Methyl acetate", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Acetic anhydride", "L-tartaric acid", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Methanol", "Ethanol" ], "Reaction": [ "Protection of the hydroxyl groups with acetic anhydride and sodium bicarbonate", "Addition of the amine group with hydroxylamine hydrochloride and sodium hydroxide", "Addition of the carboxylate group with L-tartaric acid and sodium borohydride", "Deprotection of the hydroxyl groups with hydrochloric acid", "Methylation of the carboxylate group with methyl acetate and sodium bicarbonate", "Purification of the compound with methanol and ethanol" ] }

CAS No.

50998-13-5

Molecular Formula

C12H23NO10

Molecular Weight

341.31 g/mol

IUPAC Name

methyl (2S,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate;hydrate

InChI

InChI=1S/C12H21NO9.H2O/c1-5(15)13-8-6(16)3-12(20,11(19)21-2)22-10(8)9(18)7(17)4-14;/h6-10,14,16-18,20H,3-4H2,1-2H3,(H,13,15);1H2/t6-,7+,8+,9+,10+,12-;/m0./s1

InChI Key

UIUNVNKHJXXRLV-JYMIJESRSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)OC)O)O.O

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)OC)O)O.O

Origin of Product

United States

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